3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Catalog No.
S3315083
CAS No.
1044733-59-6
M.F
C8H7BrN2O
M. Wt
227.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxyimidazo[1,2-a]pyridine

CAS Number

1044733-59-6

Product Name

3-Bromo-6-methoxyimidazo[1,2-a]pyridine

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-a]pyridine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3

InChI Key

KPIKGTJSQIUIKZ-UHFFFAOYSA-N

SMILES

COC1=CN2C(=NC=C2Br)C=C1

Canonical SMILES

COC1=CN2C(=NC=C2Br)C=C1

3-Bromo-6-methoxyimidazo[1,2-a]pyridine is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine framework. Its molecular formula is C8H7BrN2O, and it has a molecular weight of approximately 227.06 g/mol. The compound's structure contributes to its potential biological activities and reactivity in various

The reactivity of 3-bromo-6-methoxyimidazo[1,2-a]pyridine is influenced by the presence of both bromine and methoxy groups. It can undergo various chemical transformations, including:

  • Bromination: The compound can react with electrophiles due to the presence of the bromine atom, allowing for further functionalization.
  • Nucleophilic Substitution: The methoxy group can be replaced under appropriate conditions, leading to derivatives that may exhibit enhanced biological activity .
  • Cyclization Reactions: The imidazo structure allows for cyclization reactions with other nucleophiles or electrophiles, potentially forming more complex heterocycles.

Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show promising activity against bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer Activity: Certain imidazo[1,2-a]pyridines have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several methods have been developed for synthesizing 3-bromo-6-methoxyimidazo[1,2-a]pyridine:

  • One-Pot Reactions: A notable method involves the one-pot reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide as an oxidant. This method allows for efficient synthesis while minimizing the use of transition metals .
  • Catalytic Methods: Dual catalytic systems using iodine and flavin have been employed to facilitate the synthesis of imidazo[1,2-a]pyridines under mild conditions, showcasing high yields and functional group tolerance .

3-Bromo-6-methoxyimidazo[1,2-a]pyridine has several potential applications:

  • Drug Development: Its biological activities make it a candidate for further development into pharmaceuticals targeting infections or cancer.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action or cellular pathways.

Interaction studies involving 3-bromo-6-methoxyimidazo[1,2-a]pyridine focus on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in disease processes. Further studies are essential to characterize these interactions fully.

Several compounds share structural features with 3-bromo-6-methoxyimidazo[1,2-a]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromoimidazo[1,2-a]pyridineLacks methoxy groupPotentially different biological activity
6-Methylimidazo[1,2-a]pyridineMethyl instead of methoxyDifferent solubility and reactivity
4-Bromo-6-methoxyimidazo[1,2-a]pyridineBromine at different positionAltered electronic properties
3-Iodoimidazo[1,2-a]pyridineIodine instead of brominePotentially enhanced reactivity

These compounds highlight the uniqueness of 3-bromo-6-methoxyimidazo[1,2-a]pyridine due to its specific halogenation and methoxylation patterns that influence its chemical behavior and biological activity.

XLogP3

2.8

Wikipedia

3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Dates

Modify: 2023-08-19

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